5-Chloro-2-nitrobenzoic acid
Description
Historical Context and Evolution of Research on Chloronitrobenzoic Acids
The study of chloronitrobenzoic acids is rooted in the broader history of aromatic chemistry. The synthesis of these compounds has evolved from classical nitration and chlorination reactions of benzoic acid derivatives to more refined and efficient modern techniques. nbinno.comgoogle.com Early methods often involved the direct nitration of chlorobenzoic acids or chlorination of nitrobenzoic acids, which could lead to a mixture of isomers, posing significant purification challenges. google.com For instance, the nitration of o-chlorobenzoic acid can produce both 2-chloro-5-nitrobenzoic acid and the isomeric 2-chloro-3-nitrobenzoic acid. google.com
Over the years, research has focused on developing more regioselective and efficient synthetic routes. The order of introducing the substituents onto the benzene (B151609) ring is crucial and dictates the final isomeric product. quora.com For example, a multi-step synthesis starting from benzene might involve Friedel-Crafts alkylation to form toluene (B28343), followed by nitration, chlorination, and finally oxidation of the methyl group to a carboxylic acid. quora.comquora.com
Recent advancements have introduced methodologies like microwave-assisted synthesis and catalyst-free reactions, which offer significant advantages such as reduced reaction times, milder conditions, and higher yields. researchgate.netacs.org For instance, a mild, microwave-assisted, regioselective amination of 2-chloro-5-nitrobenzoic acid has been developed to synthesize N-substituted 5-nitroanthranilic acid derivatives in high yields without the need for a solvent or catalyst. acs.org Another modern approach involves conducting the amination of 2-chloro-5-nitrobenzoic acid in superheated water, presenting an environmentally friendly alternative to traditional methods that often require metal catalysts and organic solvents. researchgate.net
Significance as a Versatile Chemical Synthon in Modern Organic Chemistry
5-Chloro-2-nitrobenzoic acid is a highly versatile chemical synthon, a building block used in organic synthesis to introduce specific structural motifs into a target molecule. Its utility stems from the presence of three distinct functional groups—carboxylic acid, nitro, and chloro—each offering a site for chemical modification. smolecule.com The electron-withdrawing nature of the nitro group enhances the reactivity of the aromatic ring towards nucleophilic substitution of the chlorine atom. smolecule.com
A primary application of this compound is in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals. researchgate.netcapes.gov.brnih.gov A notable example is its use as a starting material for the synthesis of 2-aryl-4(3H)-quinazolinones. chemicalbook.comresearchgate.netcapes.gov.br These compounds are synthesized in a multi-step process that begins with this compound. researchgate.netcapes.gov.br Quinazolinone derivatives are of significant interest due to their potential as anticancer agents. chemicalbook.comarkat-usa.org
The synthetic utility of this compound is further demonstrated in its conversion to other important intermediates. For example, it is a precursor for 5,5′-dithiobis-2-nitrobenzoic acid, a reagent used in biochemical assays. chemicalbook.com The functional groups on this compound can be selectively transformed. The nitro group can be reduced to an amine, and the chlorine atom can be substituted by various nucleophiles, allowing for the creation of a diverse library of compounds.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₇H₄ClNO₄ | sigmaaldrich.combiosynth.com |
| Molecular Weight | 201.56 g/mol | sigmaaldrich.combiosynth.com |
| Appearance | Light yellow to yellowish-green crystalline powder | chemicalbook.comnih.gov |
| Melting Point | 139 °C | chemicalbook.combiosynth.com |
| CAS Number | 2516-95-2 | sigmaaldrich.combiosynth.com |
Overview of Research Directions in this compound Chemistry
Current research involving this compound is multifaceted, extending into medicinal chemistry, materials science, and the development of novel synthetic methodologies.
In medicinal chemistry, a significant focus is on the synthesis of bioactive molecules. Research has shown that this compound can serve as a precursor for compounds with potential cytotoxic activity against various cancer cell lines, including leukemia, monocytic, and carcinoma cells. biosynth.com Its derivatives, such as certain quinazolinones, are being investigated as potential anticancer candidates. chemicalbook.com The compound itself has been suggested to interact with DNA by binding to guanine (B1146940), potentially disrupting DNA replication. biosynth.com Furthermore, chloronitrobenzoic acids have been studied for their effects on heme synthesis. chemicalbook.com
The development of new synthetic methods utilizing this compound continues to be an active area of research. The goal is to create more efficient, cost-effective, and environmentally benign processes. This includes the exploration of solid-phase synthesis techniques to prepare libraries of heterocyclic compounds for drug discovery. nih.govacs.org For instance, a related compound, 4-chloro-2-fluoro-5-nitrobenzoic acid, has been used as a building block for the solid-phase synthesis of various nitrogen-containing heterocycles like benzimidazoles, benzotriazoles, and quinoxalinones. nih.govacs.org
In materials science, the structural features of this compound and its derivatives are being explored for the development of new materials. The ability of the carboxylic acid group to form hydrogen bonds is a key feature in crystal engineering, where molecules are designed to self-assemble into specific crystalline structures with desired properties. smolecule.com
| Application | Product Type | Significance | Reference |
|---|---|---|---|
| Heterocyclic Synthesis | 2-Aryl-4(3H)-quinazolinones | Potential anticancer agents | chemicalbook.comresearchgate.netcapes.gov.br |
| Intermediate Synthesis | N-Substituted 5-nitroanthranilic acids | Building blocks for potential drugs | acs.org |
| Biochemical Reagents | 5,5′-dithiobis-2-nitrobenzoic acid | Used in sulfhydryl group quantification | chemicalbook.com |
| Pharmaceuticals | General intermediate | Used in the synthesis of various pharmaceuticals and pesticides | biosynth.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO4/c8-4-1-2-6(9(12)13)5(3-4)7(10)11/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUYSJHXBFFGPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062484 | |
| Record name | Benzoic acid, 5-chloro-2-nitro- | |
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Molecular Weight |
201.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2516-95-2 | |
| Record name | 5-Chloro-2-nitrobenzoic acid | |
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| Record name | 5-Chloro-2-nitrobenzoic acid | |
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| Record name | 5-CHLORO-2-NITROBENZOIC ACID | |
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| Record name | Benzoic acid, 5-chloro-2-nitro- | |
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| Record name | Benzoic acid, 5-chloro-2-nitro- | |
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| Record name | 5-chloro-2-nitrobenzoic acid | |
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| Record name | 5-CHLORO-2-NITROBENZOIC ACID | |
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Synthetic Methodologies and Derivatization Strategies of 5 Chloro 2 Nitrobenzoic Acid
Direct Synthesis Approaches
The direct synthesis of 5-Chloro-2-nitrobenzoic acid is primarily achieved through electrophilic aromatic substitution, particularly the nitration of chlorinated benzoic acid precursors. Oxidation of a corresponding toluene (B28343) derivative also presents a viable synthetic route.
Nitration Reactions of Chlorobenzoic Acid Precursors
The most common method for synthesizing this compound involves the direct nitration of ortho-chlorobenzoic acid (o-chlorobenzoic acid). This electrophilic aromatic substitution reaction utilizes a nitrating mixture, typically composed of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.
The reaction is highly regioselective. The directing effects of the substituents on the benzene (B151609) ring—the chloro group (-Cl) and the carboxylic acid group (-COOH)—guide the position of the incoming nitro group. The carboxylic acid group is a meta-director, while the chloro group is an ortho-, para-director. The nitration of o-chlorobenzoic acid predominantly yields 2-chloro-5-nitrobenzoic acid, along with the 2-chloro-3-nitrobenzoic acid isomer. google.comgoogleapis.com
To maximize the yield of the desired 5-chloro isomer and minimize the formation of by-products, including dinitro-chloro-benzoic acid, strict temperature control is crucial. googleapis.com The reaction is typically carried out at low temperatures, often below 0°C or 5°C, by cooling the reaction vessel in an ice-salt bath. googleapis.comprepchem.com One procedure involves dissolving pure o-chlorobenzoic acid in 100% sulfuric acid, cooling the solution to below 0°C, and then adding a mixture of nitric acid and sulfuric acid dropwise over an hour. prepchem.com After the reaction is complete, the mixture is poured onto ice to precipitate the product, which is then filtered and purified, often by recrystallization from boiling water. prepchem.com This method can achieve high yields, with reports of 92% to 95.8%. prepchem.com
A patented production process outlines adding concentrated sulfuric acid and o-chlorobenzoic acid in a weight ratio of (3.5-4.5):1 into a nitration vessel, followed by the dropwise addition of nitric acid while maintaining the temperature between 30-40°C. google.compatsnap.com
Table 1: Nitration of o-Chlorobenzoic Acid
| Reactants | Key Reagents | Temperature | Reported Yield | Source |
|---|---|---|---|---|
| o-Chlorobenzoic acid | Nitric acid, Sulfuric acid | <0°C | ~92% | prepchem.com |
| o-Chlorobenzoic acid | Nitric acid, Sulfuric acid | 30-40°C | Not specified | google.compatsnap.com |
| o-Chlorobenzoic acid | Nitrating acid | ≤5°C | Not specified | googleapis.com |
Chlorination and Oxidation Routes
An alternative synthetic pathway to this compound involves the oxidation of a methyl group on a pre-functionalized toluene ring. This route begins with 5-chloro-2-nitrotoluene (B1630819) as the precursor. The methyl (-CH₃) group of this precursor is then oxidized to a carboxylic acid (-COOH) group.
This transformation is a standard reaction in organic synthesis. Strong oxidizing agents are required to convert the alkyl side chain to a carboxylic acid. Common reagents for this type of oxidation include potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in an acidic medium, such as sulfuric acid. orgsyn.orgquora.com For instance, the oxidation of the related compound p-nitrotoluene to p-nitrobenzoic acid is effectively carried out using sodium dichromate and concentrated sulfuric acid. orgsyn.org The reaction mixture is typically heated to ensure the completion of the oxidation. orgsyn.org After the reaction, the product is isolated by cooling the mixture, filtering the crude product, and purifying it, often by dissolving it in a basic solution to remove impurities followed by re-precipitation with acid. orgsyn.org
Advanced Derivatization through Amination Reactions
This compound is a valuable building block for synthesizing more complex molecules, particularly N-substituted anthranilic acid derivatives. These derivatives are formed through nucleophilic aromatic substitution, where the chloro substituent is replaced by an amine.
Regioselective N-Substituted 5-Nitroanthranilic Acid Synthesis
The reaction of this compound (or its isomer, 2-chloro-5-nitrobenzoic acid) with various primary and secondary amines leads to the regioselective synthesis of N-substituted 5-nitroanthranilic acids. acs.org The electron-withdrawing nature of the nitro and carboxyl groups activates the chlorine atom at the C-2 position towards nucleophilic attack by an amine. This reaction provides a direct route to a wide range of N-aryl and N-alkyl anthranilic acid derivatives. acs.org The resulting compounds are useful precursors that can be easily converted to corresponding aniline (B41778) derivatives by reducing the nitro group. acs.org
Microwave-Assisted and Catalyst-Free Amination Protocols
Significant advancements in the amination of 2-chloro-5-nitrobenzoic acid have been achieved using microwave-assisted organic synthesis (MAOS). acs.orgnih.gov This modern technique offers substantial benefits over conventional heating methods, including dramatically reduced reaction times, higher yields, and cleaner reactions, aligning with the principles of green chemistry. nih.govrsc.orgresearchgate.net
Researchers have developed a mild, regioselective amination protocol that is both microwave-assisted and catalyst-free. acs.orgnih.gov In this method, 2-chloro-5-nitrobenzoic acid is reacted with a diverse range of aliphatic and aromatic amines without any added solvent or catalyst. acs.org The reactions are typically complete within 5 to 30 minutes under microwave irradiation at temperatures ranging from 80 to 120°C, achieving isolated yields of up to >99%. acs.orgelsevierpure.com This solvent-free approach is operationally simple, less expensive than palladium-catalyzed cross-coupling reactions, and is suitable for upscaling. acs.orgacs.org
Table 2: Microwave-Assisted Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid
| Amine Reactant | Temperature (°C) | Time (min) | Yield (%) | Source |
|---|---|---|---|---|
| Aniline | 100 | 10 | 95 | acs.org |
| 4-Fluoroaniline | 100 | 10 | 98 | acs.org |
| 3,5-Dimethylaniline | 100 | 10 | >99 | acs.org |
| Benzylamine | 80 | 5 | 98 | acs.org |
| Phenethylamine | 120 | 30 | 94 | acs.org |
| Pyrrolidine | 80 | 5 | 96 | acs.org |
Data extracted from research on the amination of 2-chloro-5-nitrobenzoic acid. acs.org
Amination in Superheated Water as an Environmentally Benign Medium
As an alternative green chemistry approach, the amination of 2-chloro-5-nitrobenzoic acid can be performed effectively in superheated water. researchgate.netresearchgate.net This method avoids the use of organic solvents and metal catalysts, further enhancing its environmental credentials. researchgate.net
In this protocol, a series of N-arylanthranilic acid derivatives have been synthesized by reacting 2-chloro-5-nitrobenzoic acid with various arylamines in superheated water, using potassium carbonate as a base. researchgate.net The reactions achieve good yields within 2 to 3 hours at temperatures between 150°C and 190°C. researchgate.net This method has been shown to be a simple, environmentally friendly, and efficient route for the synthesis of N-phenylanthranilic acid derivatives and is also applicable for reactions with alkylamines and phenols. researchgate.net
Table 3: Amination of 2-Chloro-5-nitrobenzoic Acid in Superheated Water
| Amine Reactant | Temperature (°C) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|
| Aniline | 150 | 2 | 88 | researchgate.net |
| 4-Methylaniline | 150 | 2 | 92 | researchgate.net |
| 4-Methoxyaniline | 150 | 2 | 95 | researchgate.net |
| 4-Fluoroaniline | 150 | 2 | 91 | researchgate.net |
| n-Butylamine | 190 | 3 | 72 | researchgate.net |
Data extracted from research on metal catalyst-free amination in superheated water. researchgate.net
Substitution Reactions Involving the Chloro Group
The chloro substituent on the aromatic ring of this compound is activated towards nucleophilic aromatic substitution (SNAr). This heightened reactivity is a direct consequence of the strong electron-withdrawing effect of the nitro group positioned ortho to the chlorine atom. This group stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the reaction, thereby lowering the activation energy for the substitution to occur.
The activated chlorine atom can be displaced by a variety of nucleophiles, including oxygen-based and nitrogen-based reagents. A key example is the reaction with hydroxide (B78521) ions. The synthesis of 2-nitro-5-hydroxybenzoic acid is achieved by heating this compound in an aqueous sodium hydroxide solution. chemicalbook.com This reaction proceeds via a nucleophilic aromatic substitution mechanism where the hydroxide ion attacks the carbon atom bearing the chlorine, leading to the formation of a hydroxy derivative after acidification. chemicalbook.com
Similarly, nitrogen nucleophiles, such as aliphatic and aromatic amines, can be used to synthesize N-substituted anthranilic acid derivatives. While specific studies on this compound are not prevalent, extensive research on its isomer, 2-chloro-5-nitrobenzoic acid, demonstrates its reaction with a diverse range of amines under microwave-assisted, catalyst-free conditions to yield the corresponding N-substituted 5-nitroanthranilic acids in high yields. nih.gov Given the similar electronic activation, this compound is expected to react analogously with amines to produce 2-nitro-5-(alkylamino)- or 2-nitro-5-(arylamino)benzoic acids.
| Nucleophile | Reagent Example | Product Class | Reference |
|---|---|---|---|
| Oxygen Nucleophile | Sodium Hydroxide (NaOH) | Hydroxy-nitrobenzoic acid | chemicalbook.com |
| Nitrogen Nucleophile | Aliphatic/Aromatic Amines (R-NH₂) | N-substituted aminobenzoic acids | nih.gov |
The synthesis of oxygen-substituted derivatives extends beyond the simple hydroxylation. Methoxy-substituted compounds, for instance, can be prepared by reacting this compound with sodium methoxide (B1231860) in a suitable solvent like methanol (B129727) or dimethylformamide. This reaction follows the same SNAr pathway, with the methoxide ion (CH₃O⁻) acting as the nucleophile to displace the chloride ion, yielding 5-methoxy-2-nitrobenzoic acid. This product is a valuable intermediate in the synthesis of various biologically active molecules, including Cathepsin S inhibitors. lookchem.com
| Reagent | Resulting Derivative | Significance of Product | Reference |
|---|---|---|---|
| Sodium Hydroxide | 5-Hydroxy-2-nitrobenzoic acid | Intermediate for further synthesis | chemicalbook.com |
| Sodium Methoxide | 5-Methoxy-2-nitrobenzoic acid | Intermediate for neuroprotective compounds and enzyme inhibitors | lookchem.com |
Formation of Ester and Amide Derivatives from the Carboxylic Acid Moiety
The carboxylic acid group of this compound readily undergoes reactions typical of this functional group, such as esterification and amidation, without affecting the chloro or nitro substituents under appropriate conditions.
Esterification is commonly performed to protect the carboxylic acid or to modify the compound's solubility and reactivity. The methyl ester, for example, can be synthesized by reacting this compound with methanol in the presence of an acid catalyst or by using reagents like thionyl chloride followed by methanol, or dimethyl sulfate. echemi.com
Amide derivatives are synthesized by coupling the carboxylic acid with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid. A common method involves converting the carboxylic acid to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of the desired amine. google.com Alternatively, peptide coupling agents such as 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC-HCl), often in the presence of an additive like N-hydroxysuccinimide (NHS), can be used to facilitate amide bond formation directly from the carboxylic acid and amine under milder conditions. google.comnih.gov These methods allow for the synthesis of a wide array of N-substituted 5-chloro-2-nitrobenzamides.
| Derivative Type | Synthetic Method | Reagents | Product | Reference |
|---|---|---|---|---|
| Ester | Esterification | Methanol/Thionyl Chloride or Dimethyl Sulfate | Methyl 5-chloro-2-nitrobenzoate | echemi.com |
| Amide | Amidation (via acid chloride) | 1. SOCl₂ or (COCl)₂ 2. Amine (RNH₂) | N-substituted 5-chloro-2-nitrobenzamide | google.com |
| Amide | Amidation (coupling agent) | Amine (RNH₂), EDC, NHS | N-substituted 5-chloro-2-nitrobenzamide | google.comnih.gov |
Reactivity and Mechanistic Investigations of 5 Chloro 2 Nitrobenzoic Acid
Influence of Functional Groups on Aromatic Reactivity
The chemical behavior of 5-chloro-2-nitrobenzoic acid is fundamentally governed by the interplay of its three functional groups: a carboxylic acid, a chloro substituent, and a nitro substituent, all attached to a benzene (B151609) ring. The electronic properties of the chloro and nitro groups significantly modify the electron density of the aromatic system, which in turn dictates the molecule's reactivity and acidity.
The reactivity of the aromatic ring in this compound is heavily influenced by the electron-withdrawing nature of both the chloro and nitro substituents. These effects can be dissected into inductive and resonance contributions.
Inductive Effect (-I): Both chlorine and the nitro group are more electronegative than carbon and thus exert a strong electron-withdrawing inductive effect. They pull electron density away from the aromatic ring through the sigma (σ) bonds. This effect deactivates the ring towards electrophilic aromatic substitution by reducing its nucleophilicity. openstax.org The nitro group, with its positively charged nitrogen atom, has a particularly powerful -I effect. almerja.com
Resonance Effect (+R/-R):
The chloro substituent, despite its electronegativity, possesses lone pairs of electrons that can be donated to the aromatic ring via resonance (+R effect). However, for halogens, the inductive effect is generally considered to be stronger than the resonance effect, resulting in a net deactivation of the ring. hcpgcollege.edu.in
The nitro group exhibits a strong electron-withdrawing resonance effect (-R effect). It can delocalize the ring's pi (π) electrons onto its own oxygen atoms, further decreasing the electron density on the aromatic ring. libretexts.org
The combination of these effects from a para-chloro and an ortho-nitro group (relative to the carboxylic acid) results in a highly electron-deficient aromatic system. This pronounced deactivation stabilizes the conjugate base of the carboxylic acid, significantly increasing its acidity. libretexts.org
The carboxylic acid group (-COOH) is inherently acidic, but its pKa value is dramatically influenced by the other substituents on the benzene ring. For this compound, the acidity is significantly enhanced compared to benzoic acid (pKa ≈ 4.2). libretexts.org
The electrolytic dissociation constant for this compound has been reported as 1.52 × 10⁻² at 25 °C. chemicalbook.com This corresponds to a pKa value of approximately 1.82.
pKa = -log(1.52 x 10⁻²) ≈ 1.82
This substantial increase in acidity (a lower pKa value indicates a stronger acid) is a direct consequence of the stabilization of its conjugate base, the 5-chloro-2-nitrobenzoate anion. Both the ortho-nitro and para-chloro groups are powerful electron-withdrawing groups (EWGs) that delocalize the negative charge of the carboxylate anion, making the deprotonation of the carboxylic acid more favorable. openstax.orglibretexts.org
Furthermore, the nitro group is in the ortho position relative to the carboxylic acid. Ortho-substituted benzoic acids are almost universally stronger acids than benzoic acid itself, a phenomenon known as the "ortho-effect." libretexts.org This effect is attributed to a combination of electronic and steric factors that force the carboxyl group out of the plane of the benzene ring, reducing destabilizing interactions and enhancing the stability of the resulting anion. hcpgcollege.edu.inlibretexts.org The solubility of the compound is also affected by pH; in basic conditions, the deprotonation of the carboxylic acid to form the more polar carboxylate salt increases its solubility in aqueous solutions. solubilityofthings.com
Elucidation of Reaction Mechanisms
The electron-deficient nature of the aromatic ring in this compound makes it susceptible to specific types of reactions, particularly nucleophilic aromatic substitution and reduction of the nitro group.
While the electron-deficient ring is deactivated towards electrophiles, it is highly activated for nucleophilic aromatic substitution (SNAr). The chloro substituent, located ortho and para to the strongly electron-withdrawing nitro group, is a prime site for such reactions. The reaction proceeds via a two-step addition-elimination mechanism.
Addition of Nucleophile: A nucleophile (e.g., an amine or an alkoxide) attacks the carbon atom bearing the chlorine. This attack is favored because the electron density at this position is significantly lowered by the nitro group. This step forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
Elimination of Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion, which is a good leaving group.
For instance, 2-chloro-5-nitrobenzoic acid, an isomer of the title compound, undergoes microwave-assisted amination with various amines to yield N-substituted 5-nitroanthranilic acid derivatives, demonstrating the feasibility of this reaction type. chemicalbook.comsigmaaldrich.com Similarly, the fluorine atom in 2-fluoro-5-nitrobenzoic acid can be displaced by the hydroxyl group of aminophenols via an SNAr mechanism. cymitquimica.comchemicalbook.com
The nitro group of this compound can be readily reduced to an amino group (-NH₂) or other nitrogenous intermediates. This transformation is a cornerstone of synthetic chemistry, as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group.
Common methods for this reduction include:
Catalytic Hydrogenation: This involves reacting the compound with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). masterorganicchemistry.com
Metal-Acid Reduction: The use of an active metal like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (typically HCl) is a classic and effective method for reducing aromatic nitro groups. masterorganicchemistry.com
In biological systems, a different pathway has been observed for the related compound 2-chloro-5-nitrophenol. It is first reduced by a nitroreductase enzyme to 2-chloro-5-hydroxylaminophenol. nih.gov This intermediate then undergoes an enzymatic rearrangement to form an aminohydroquinone. This highlights that reduction can proceed stepwise, with the hydroxylamino (-NHOH) derivative being a key intermediate before the formation of the final amino (-NH₂) group. nih.gov
Reactivity in Coordination Chemistry
Upon deprotonation, the carboxylate form of the molecule, 5-chloro-2-nitrobenzoate, acts as a ligand, capable of coordinating with various metal ions to form metal complexes. Studies have shown the synthesis of complexes with d-block elements and lanthanides.
Polycrystalline complexes of Co(II), Ni(II), and Cu(II) with 5-chloro-2-nitrobenzoate have been synthesized and characterized. researchgate.net The general formulas are M(C₇H₃O₄NCl)₂·nH₂O, where n=3 for Co(II) and Ni(II), and n=2 for Cu(II). researchgate.net Infrared (IR) spectroscopy studies of these complexes indicate that the carboxylate group coordinates with the metal ions. researchgate.net The separation between the asymmetric and symmetric stretching frequencies of the COO⁻ group suggests that the carboxylate group acts as a bidentate ligand, bridging between metal centers. researchgate.net The IR spectra also show that the nitro group does not participate in coordination to the metal ion. researchgate.net
Similarly, the isomer 2-chloro-5-nitrobenzoic acid has been shown to act as a ligand, forming a one-dimensional coordination polymer with Europium(III) that exhibits red luminescence. chemicalbook.comsigmaaldrich.com Complexes with light lanthanides (La, Ce, Pr, Nd, Sm, Eu, Gd) have also been prepared, typically forming hydrated salts. niscpr.res.in These studies demonstrate the versatility of chloronitrobenzoic acids as ligands in constructing coordination compounds with diverse structures and properties.
Ligand Properties and Coordination Modes with Metal Centers (e.g., Eu(III), Co(II))
The coordination chemistry of this compound is dictated by the electronic and steric effects of its substituents on the benzene ring. The carboxylate group is the primary site for coordination with metal ions, while the electron-withdrawing nitro group and the chloro substituent influence the electronic properties of the ligand and the stability of the resulting metal complexes.
Europium(III) Complexes:
Extensive searches of the scientific literature have not yielded specific studies on the coordination complexes of this compound with Europium(III). However, research on the complexes of the isomeric ligand, 2-chloro-5-nitrobenzoic acid, with light lanthanides, including Eu(III), has been conducted. These studies show that 2-chloro-5-nitrobenzoates of light lanthanides form dihydrated complexes with a metal to ligand ratio of 1:3. scispace.com In these complexes, the nitro group does not participate in the coordination to the metal ion. scispace.com It is plausible that this compound would exhibit similar behavior, acting as a carboxylate-coordinating ligand to Eu(III). Further research is required to isolate and characterize the specific complexes of this compound with Eu(III) to determine their exact coordination modes and properties.
Cobalt(II) Complexes:
The complex of this compound with Cobalt(II) has been synthesized and characterized as a polycrystalline solid with the general formula Co(C₇H₃ClNO₄)₂·3H₂O. researchgate.net The magnetic properties of this complex have been investigated, revealing that it is a high-spin complex. researchgate.net The magnetic moment values for the Co(II) complex were found to be in the range of 4.53 to 4.55 µB, which is typical for octahedral Co(II) complexes. researchgate.net
Infrared (IR) spectroscopy of the Co(II) 5-chloro-2-nitrobenzoate provides insight into the ligand's coordination. The absence of the characteristic C=O stretching band of the free carboxylic acid (around 1716 cm⁻¹) in the spectrum of the complex confirms the deprotonation and coordination of the carboxylate group. researchgate.net The IR spectrum also indicates that the nitro (NO₂) group is not coordinated to the Co(II) ion. researchgate.net The coordination of the carboxylate group is further elucidated by the positions of the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the COO⁻ group. In the Co(II) complex, these bands appear at approximately 1524 cm⁻¹ and 1368-1348 cm⁻¹, respectively. researchgate.net The separation between these vibrational frequencies (Δν = νₐₛ - νₛ) can be used to infer the coordination mode of the carboxylate group. For the Co(II) 5-chloro-2-nitrobenzoate, the IR data suggests a bidentate coordination of the carboxylate ions. researchgate.net
Table 1: Magnetic and Spectroscopic Data for Co(II) 5-chloro-2-nitrobenzoate
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | Co(C₇H₃ClNO₄)₂·3H₂O | researchgate.net |
| Magnetic Moment (µB) | 4.53 - 4.55 | researchgate.net |
| νₐₛ(COO⁻) (cm⁻¹) | ~1524 | researchgate.net |
| νₛ(COO⁻) (cm⁻¹) | 1368-1348 | researchgate.net |
| Coordination of NO₂ group | Not coordinated | researchgate.net |
| Suggested Carboxylate Coordination | Bidentate | researchgate.net |
Carboxylate Anion Coordination
The carboxylate group of this compound is a versatile coordinating moiety, capable of adopting various binding modes with metal centers. These include monodentate, bidentate (chelating or bridging), and bridging-chelating modes. The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the presence of other ligands, and the crystallization conditions.
While a crystal structure for the Co(II) complex is not available, the crystal structure of the copper(II) complex with 5-chloro-2-nitrobenzoate, [Cu₂(C₇H₃ClNO₄)₄]n, provides a clear example of the carboxylate coordination. In this polymeric compound, the coordination geometry around each Cu(II) ion is described as a distorted square-pyramidal. researchgate.net The coordination sphere is composed of five oxygen atoms from the carboxylate groups of five different 5-chloro-2-nitrobenzoate ligands. researchgate.net
This structure showcases multiple coordination modes of the carboxylate anion. The coordination leads to the formation of centrosymmetric binuclear units that are edge-shared, creating a linear chain. researchgate.net These chains are further interconnected into a three-dimensional network. researchgate.net The complexity of this structure highlights the ability of the 5-chloro-2-nitrobenzoate ligand to act as a versatile linker in the construction of coordination polymers.
Table 2: Coordination Details of the Carboxylate Anion in [Cu₂(C₇H₃ClNO₄)₄]n
| Feature | Description | Reference |
|---|---|---|
| Metal Center | Copper(II) | researchgate.net |
| Coordination Geometry | Distorted Square-Pyramidal | researchgate.net |
| Coordinating Atoms | Five oxygen atoms from five carboxylate groups | researchgate.net |
| Structural Motif | Centrosymmetric binuclear units forming a linear chain | researchgate.net |
| Overall Structure | Three-dimensional network | researchgate.net |
Applications in Advanced Organic and Medicinal Chemistry
Role as a Key Intermediate in Complex Organic Synthesis
5-Chloro-2-nitrobenzoic acid is a versatile building block in organic synthesis due to its distinct chemical properties. solubilityofthings.com The presence of a chloro group, a nitro group, and a carboxylic acid on the aromatic ring allows for a variety of chemical transformations, making it a valuable precursor for more complex molecules. solubilityofthings.comguidechem.com
Precursor for Active Pharmaceutical Ingredients (APIs) and Drug Scaffolds
This compound serves as a crucial starting material in the synthesis of numerous active pharmaceutical ingredients (APIs). solubilityofthings.combiosynth.combiosynth.com Its structural framework is incorporated into various drug scaffolds, demonstrating its importance in medicinal chemistry. For instance, it is a known precursor in the synthesis of compounds like penicillin G, ampicillin, and tetracycline. biosynth.com The reactivity of its functional groups allows for the construction of diverse molecular architectures with potential therapeutic applications.
One notable application is in the synthesis of N-substituted anthranilic acids. These derivatives are of significant interest as they are precursors to a range of pharmacologically active molecules. acs.orgacs.org For example, N-arylanthranilic acids are important for creating acridones and acridines, which have been investigated for their anti-herpes, anticancer, and antimalarial properties. acs.org
Building Block for Heterocyclic Scaffolds (e.g., benzimidazoles, quinoxalinones)
This compound is a key component in the synthesis of various heterocyclic scaffolds, which are core structures in many pharmaceuticals. nih.gov Its derivatives can be used to construct benzimidazoles, a class of compounds with a wide range of biological activities. acs.orginnovareacademics.in The synthesis often involves the reaction of a derivative of this compound with an appropriate diamine to form the benzimidazole (B57391) ring system. For example, it can be used to synthesize N-[4-(1H-benzimidazol-2-yl)phenyl]-5-chloro-2-nitrobenzamide. vulcanchem.com
Similarly, this chemical is utilized in the creation of quinoxalinones. acs.orgasianpubs.org These heterocyclic structures are also of significant interest in drug discovery. The synthesis of quinoxalinone derivatives can be achieved through the condensation of o-phenylenediamine (B120857) with derivatives of this compound. asianpubs.org A related compound, 4-Chloro-2-fluoro-5-nitrobenzoic acid, has been shown to be a versatile building block for the solid-phase synthesis of various nitrogen-containing heterocycles, including benzimidazoles and quinoxalinones. nih.govacs.org
Synthesis of Agrochemicals and Dyes/Pigments
Beyond pharmaceuticals, this compound and its derivatives are important intermediates in the production of agrochemicals and dyes. guidechem.comevitachem.com In the agrochemical industry, it serves as a precursor for herbicides. yacooscience.comsmolecule.com For example, it is used in the synthesis of Saflufenacil, a pyrimidinedione herbicide. googleapis.com
The compound is also used in the synthesis of pigments and dyes. nbinno.com The chromophoric nitro group and the reactive chloro and carboxylic acid groups allow for the creation of a variety of colored compounds. guidechem.com
Medicinal Chemistry and Biological Activity of this compound Derivatives
The derivatives of this compound have been a focal point in medicinal chemistry due to their diverse pharmacological activities.
Development of N-Substituted Anthranilic Acid Derivatives with Pharmacological Activity
A significant area of research involves the synthesis of N-substituted anthranilic acid derivatives from 2-chloro-5-nitrobenzoic acid through amination reactions. acs.orgacs.orgnih.govsigmaaldrich.com These reactions can be carried out with a wide range of aliphatic and aromatic amines, often facilitated by microwave assistance without the need for a catalyst, to produce N-substituted 5-nitroanthranilic acids in high yields. acs.orgacs.orgnih.gov These derivatives are valuable intermediates that can be further modified, for instance, by reducing the nitro group to an amine, to create a variety of pharmacologically active compounds. acs.org
N-arylanthranilic acids, which can be synthesized from this compound, are structurally related to nonsteroidal anti-inflammatory drugs (NSAIDs) like mefenamic acid and flufenamic acid. acs.org Research has focused on creating analogues of these established drugs to explore new therapeutic possibilities. For example, twelve analogues of diclofenac, a well-known NSAID, were synthesized and evaluated as inhibitors of transthyretin (TTR) amyloid formation, a process associated with certain diseases. acs.org This highlights the potential of using this compound as a starting point for developing novel anti-inflammatory agents and other therapeutic compounds. acs.org
Therapeutics for Neurodegenerative and Amyloid Diseases
Derivatives of this compound have been investigated for their potential in treating neurodegenerative disorders like Alzheimer's disease. The strategy often involves the inhibition of cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which leads to an increase in the levels of the neurotransmitter acetylcholine (B1216132) in the brain. researchgate.netfabad.org.tr Research has shown that certain benzoic acid derivatives can effectively inhibit these enzymes. researchgate.net For instance, some tryptamine (B22526) derivatives have demonstrated significant AChE inhibitory potential. mdpi.com Specifically, a meta-di-nitro benzoyl derivative showed potent activity. mdpi.com The development of new cholinesterase inhibitors is a key area of research for palliative treatment of Alzheimer's. fabad.org.trjrespharm.com
Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Modulators
While direct evidence linking this compound to CFTR modulators is not prevalent in the provided context, the broader family of substituted benzoic acids is integral to the development of small molecules that can modulate the function of ion channels and transport proteins. The principles of designing molecules to interact with specific biological targets, as seen in other applications of this compound, are relevant to the field of CFTR modulation.
Precursors for Antiherpes, Anticancer, and Antimalarial Agents
This compound is a documented precursor for various therapeutic agents. It is utilized in the synthesis of compounds with potential anticancer activity. chemicalbook.com For example, it has been used to synthesize 2-aryl 4(3H)-quinazolinones, which are being investigated as anticancer candidates. chemicalbook.com The compound and its derivatives have been shown to induce apoptosis in cancer cells. Furthermore, derivatives of 2-chlorobenzoic acid have been identified as lead structures for the development of multistage antimalarial agents. nih.gov
Antimicrobial and Antifungal Properties of Derivatives
Derivatives of this compound have demonstrated notable antimicrobial and antifungal activities. Coordination compounds involving nitro-containing ligands, including derivatives of nitrobenzoic acid, are studied for their biological properties to combat drug resistance in bacteria and fungi. nih.gov For instance, certain N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives have shown significant antibacterial and antifungal potential. tandfonline.com One such derivative exhibited excellent antifungal activity against Candida albicans and Aspergillus niger. tandfonline.com
Anticancer Potential and Antitumor Activity of Metal Complexes
Metal complexes incorporating this compound or its derivatives have emerged as a promising class of anticancer agents. nih.gov These complexes often exhibit enhanced cytotoxic effects compared to the free ligands. nih.gov For example, copper(II) complexes with 4-chloro-3-nitrobenzoic acid have shown significant antiproliferative effects against human cancer cell lines, with one complex demonstrating greater antitumor efficacy than the standard drug cisplatin. mdpi.com These copper complexes have been found to induce apoptosis in cancer cells by regulating the expression of the Bcl-2 protein family and arresting the cell cycle in the G0/G1 phase. mdpi.comrsc.org Similarly, manganese(II), nickel(II), and copper(II) complexes with 2-chloro-5-nitrobenzoic acid have been shown to induce apoptosis in human lung and colon cancer cells. nih.gov The mechanism of action for many of these metal complexes involves interaction with DNA, leading to the destruction of its structure and subsequent cell death. rsc.org
Antidiabetic Agent Development and Enzyme Inhibition
Derivatives of this compound are actively being explored for the development of new antidiabetic agents. iosrjournals.org The primary mechanism of action often involves the inhibition of key carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase. By inhibiting these enzymes, the rate of glucose absorption from the intestine is reduced, helping to manage blood sugar levels.
A series of N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives were synthesized and showed potent inhibition of both α-glucosidase and α-amylase. tandfonline.com Similarly, 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives demonstrated significant inhibitory potential against these enzymes, with some compounds being more potent than the standard drug acarbose. nih.govresearchgate.net
Enzyme Inhibition Studies (e.g., α-glucosidase, α-amylase, acetylcholinesterase, butyrylcholinesterase)
The inhibitory activity of this compound and its derivatives extends to a variety of enzymes beyond those involved in diabetes. As mentioned previously, the inhibition of acetylcholinesterase and butyrylcholinesterase is a key strategy in the development of treatments for Alzheimer's disease. biointerfaceresearch.comfrontiersin.org The Ellman's method, which uses 5,5′-dithio-bis(2-nitrobenzoic acid) (DTNB), is a common spectrophotometric assay for measuring cholinesterase activity. fabad.org.trtandfonline.com
Research has shown that various derivatives, including benzimidazole derivatives and salicylanilides, exhibit inhibitory effects on both AChE and BChE. biointerfaceresearch.commdpi.com For example, some N-substituted-5-benzylidene rhodanines showed promising AChE inhibitory activity. nanobioletters.com The diverse inhibitory profile of compounds derived from this compound highlights its importance as a scaffold in designing targeted enzyme inhibitors for various therapeutic applications.
Interaction with Biological Molecules (e.g., DNA binding studies)
This compound and its derivatives have been investigated for their interactions with biological macromolecules, particularly DNA. The parent compound, this compound, has been shown to bind to the N7 atom of guanine (B1146940) in DNA through hydrogen bonding interactions, which can disrupt normal DNA replication processes. biosynth.com
Metal complexes incorporating derivatives of chloro-nitrobenzoic acids have shown significant DNA binding activity. For instance, two novel copper(II) complexes synthesized with 4-chloro-3-nitrobenzoic acid as the main ligand demonstrated intercalative binding to calf thymus DNA (CT-DNA). mdpi.com Electronic absorption spectroscopy, fluorescence spectroscopy, and viscometry studies confirmed this binding mode. mdpi.com One of the complexes, in particular, exhibited a high binding constant, indicating a strong interaction with DNA. mdpi.com These interactions are significant as they can lead to anticancer activity by inducing apoptosis in cancer cells. mdpi.com
Furthermore, the structural features of these compounds, such as the presence and position of the chloro and nitro groups, influence their binding affinity and specificity with biological targets like enzymes and receptors. The nitro group, being a strong electron withdrawer, can participate in redox reactions and generate free radicals that interact with biomolecules, contributing to cellular damage. nih.gov The self-assembly of 2-chloro-5-nitro-benzoic acid with organic bases can also lead to the formation of supramolecular helical structures, which have been studied for their potential to interact with DNA. acs.org
Free Radical Scavenging and Antioxidant Activity
The antioxidant potential of this compound and its derivatives has been a subject of scientific inquiry. While direct studies on the free radical scavenging activity of this compound are not extensively detailed in the provided results, the behavior of related nitro-containing compounds and derivatives offers significant insights. The nitro group itself can be reduced to form reactive intermediates that interact with biological molecules, a process that can be linked to either pro-oxidant or antioxidant effects depending on the molecular context. nih.gov
Research on derivatives has shown promising antioxidant activity. For example, a study on 2-substituted-5-nitro benzimidazole derivatives, which share the nitro-aromatic core, revealed good antioxidant activity in a 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. innovareacademics.in The IC50 values for these compounds ranged from 3.17 to 7.59 µg/ml, which was significantly lower than the standard butylated hydroxytoluene (BHT), indicating potent antioxidant potential. innovareacademics.in The presence of chloro, bomo, and fluoro substituents was noted to enhance this activity. innovareacademics.in
Another related compound, 4-Amino-2-methoxy-5-nitrobenzoic acid, has also demonstrated significant radical scavenging activity in various assays, including DPPH, ABTS, and FRAP, suggesting its potential as an antioxidant agent. Similarly, 5-Hydroxy-4-methoxy-2-nitrobenzoic acid is recognized as an antioxidant with the ability to scavenge hydroxyl radicals and reactive oxygen species. chemicalbook.com
The general mechanism for the antioxidant activity of such phenolic and nitro-containing compounds involves the donation of a hydrogen atom or an electron to a free radical, thereby neutralizing it. acs.org The efficiency of this process is influenced by the molecular structure, including the presence of electron-donating or electron-withdrawing groups. acs.org Assays like the DPPH and ABTS methods are commonly used to evaluate this radical scavenging capacity. acs.org
Interactive Data Table: Antioxidant Activity of Related Nitrobenzoic Acid Derivatives
| Compound/Derivative | Assay | IC50 Value (µg/mL) | Reference |
| 2-substituted-5-nitro benzimidazole derivatives | DPPH | 3.17 - 7.59 | innovareacademics.in |
| 4-Amino-2-methoxy-5-nitrobenzoic acid | DPPH | 25.4 | |
| 4-Amino-2-methoxy-5-nitrobenzoic acid | ABTS | 30.1 | |
| Caesalpinia crista extract (for comparison) | Hypochlorous acid scavenging | 170.51 ± 4.68 | nih.gov |
| Caesalpinia crista extract (for comparison) | Singlet oxygen scavenging | 61.13 ± 3.24 | nih.gov |
Spectroscopic and Structural Elucidation Techniques for 5 Chloro 2 Nitrobenzoic Acid and Its Derivatives
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, is a powerful tool for identifying the functional groups and probing the molecular vibrations of 5-chloro-2-nitrobenzoic acid.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
FTIR spectroscopy is instrumental in identifying the characteristic functional groups present in this compound. The infrared spectrum reveals distinct absorption bands corresponding to specific vibrational modes of the molecule.
Key functional groups and their corresponding vibrational frequencies are:
Carboxylic Acid Group (-COOH): This group gives rise to a broad absorption band for the O-H stretch, typically observed in the range of 2500-3300 cm⁻¹. The C=O (carbonyl) stretching vibration appears as a strong, sharp peak, generally between 1700-1720 cm⁻¹.
Nitro Group (-NO₂): The nitro group is characterized by two distinct stretching vibrations: an asymmetric stretch typically found around 1520 cm⁻¹ and a symmetric stretch near 1350 cm⁻¹.
Carbon-Chlorine Bond (C-Cl): The C-Cl stretching vibration is usually observed in the fingerprint region of the spectrum, around 700-800 cm⁻¹.
Aromatic Ring: The C-C stretching vibrations within the benzene (B151609) ring appear in the 1400-1600 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.
In a study of a novel Schiff base derived from 5-chloro-2-aminobenzoic acid, which has a similar substitution pattern, the COOH group showed a band at 3321.42 cm⁻¹, the C=O group at 1699.29 cm⁻¹, and the C-Cl group as a weak band at 470.83 cm⁻¹. ijmcmed.org For 5-amino-2-nitrobenzoic acid, the FTIR spectrum has been recorded in the 400-4000 cm⁻¹ range to assign different vibrational modes. researchgate.net
Interactive Data Table: FTIR Spectral Data for this compound and Related Compounds
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| Carboxylic Acid | O-H Stretch | 2500-3300 | |
| Carboxylic Acid | C=O Stretch | 1700-1720 | |
| Nitro Group | Asymmetric Stretch | ~1520 | |
| Nitro Group | Symmetric Stretch | ~1350 | |
| Carbon-Chlorine | C-Cl Stretch | 700-800 | |
| Aromatic Ring | C-C Stretch | 1400-1600 | |
| Aromatic Ring | C-H Stretch | >3000 |
Raman Spectroscopy for Molecular Vibrational Modes
Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The technique is valuable for analyzing the molecular vibrational modes of this compound.
Key Raman spectral features include:
Nitro Group: The symmetric stretching mode of the nitro group often shows a more intense signal in Raman spectra compared to FTIR, offering a clear confirmation of this functional group.
Aromatic Ring Breathing Mode: A characteristic ring breathing vibration is typically observed around 1000-1100 cm⁻¹.
Carbon-Carbon Aromatic Stretching: These vibrations are visible around 1590 cm⁻¹.
For the related compound 5-amino-2-nitrobenzoic acid, FT-Raman spectra have been recorded and analyzed to assign vibrational frequencies. researchgate.net Similarly, studies on other substituted benzoic acids, such as 2-chloro-5-nitrobenzoic acid, utilize Raman spectroscopy to complement FTIR data for a comprehensive vibrational analysis. mkjc.in
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon framework and the chemical environment of protons.
Proton (¹H) NMR for Structural Proton Assignment
¹H NMR spectroscopy is used to determine the number of different types of protons in a molecule and their neighboring environments. For this compound, the aromatic protons exhibit distinct downfield shifts due to the deshielding effects of the electron-withdrawing chloro and nitro substituents.
Carbon-13 (¹³C) NMR for Carbon Framework Elucidation
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms in this compound are influenced by the attached functional groups.
Carboxylic Acid Carbon: The carbon of the carboxylic acid group typically resonates at a downfield chemical shift, often in the range of 165-170 ppm.
Aromatic Carbons: The aromatic carbons, particularly those bearing the chloro and nitro substituents, are significantly deshielded and appear in the 125-150 ppm range. The carbon attached to the nitro group is expected to be highly deshielded.
For the isomeric 2-chloro-5-nitrobenzoic acid, ¹³C NMR data is available. chemicalbook.com While not identical, it provides an indication of the chemical shift ranges for the carbons in a chloronitrobenzoic acid structure.
Interactive Data Table: Typical ¹³C NMR Chemical Shifts for Substituted Benzoic Acids
| Carbon Atom | Typical Chemical Shift (ppm) | Reference |
| Carboxylic Acid (-COOH) | 165-170 | |
| Aromatic C-Cl | 125-150 | |
| Aromatic C-NO₂ | 125-150 | |
| Other Aromatic Carbons | 120-140 |
Other Advanced NMR Techniques (e.g., ¹¹⁹Sn-NMR for metal complexes)
When this compound is used as a ligand to form metal complexes, such as with organotin(IV) compounds, other NMR techniques become crucial. uobabylon.edu.iq
¹¹⁹Sn-NMR Spectroscopy: For organotin(IV) complexes of carboxylates, ¹¹⁹Sn-NMR spectroscopy is a powerful tool for determining the coordination number and geometry around the tin atom. gavinpublishers.com The chemical shift (δ) values in the ¹¹⁹Sn-NMR spectrum are indicative of the coordination environment:
Four-coordinated complexes: δ values typically range from +200 to –60 ppm. academie-sciences.fr
Five-coordinated complexes: δ values are generally found between –90 to –190 ppm. academie-sciences.frnih.gov
Six-coordinated complexes: δ values appear in the range of –210 to –400 ppm. academie-sciences.fr
In studies of organotin(IV) complexes with ligands similar to this compound, ¹¹⁹Sn-NMR has been used to confirm the formation of five- and six-coordinate structures in solution. gavinpublishers.comnih.gov For example, the ¹¹⁹Sn chemical shifts for some organotin(IV) derivatives were found in the range of -138.5 to -147.6 ppm, indicating a penta-coordinated environment around the tin atom. gavinpublishers.com
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the fragmentation patterns of this compound. The electron ionization (EI) mass spectrum of this compound confirms its molecular weight of approximately 201.56 g/mol . nist.govbiosynth.comsigmaaldrich.comnist.gov
The fragmentation pattern observed in the mass spectrum provides valuable information about the compound's structure. Common fragmentation pathways for chloronitrobenzoic acids include the loss of the carboxyl group and the nitro group. High-resolution mass spectrometry (HRMS) can be used to confirm the precise molecular formula of the compound and its fragments with a high degree of accuracy. For instance, in electrospray ionization mass spectrometry (ESI-MS) in negative mode, a major fragment can be observed corresponding to the deprotonated molecule [M-H]⁻.
Table 1: Mass Spectrometry Data for this compound and Related Compounds
| Compound | Molecular Weight ( g/mol ) | Key Fragmentation Information | Source(s) |
| This compound | 201.56 | Loss of carboxyl and nitro groups are common. | nist.govbiosynth.comsigmaaldrich.comnist.gov |
| 2-Chloro-4-hydroxy-5-nitrobenzoic acid | 217.56 | ESI-MS (negative mode) shows a major fragment at m/z 216.97 ([M-H]⁻). | |
| Methyl 5-chloro-2-(1,2,4-triazol-1-yl)benzoate hydrochloride | 274.10 | ESI-MS shows a fragment at m/z 238.05 [M-Cl]⁺. | vulcanchem.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is employed to study the electronic transitions within this compound and its derivatives. The UV-Vis spectrum of a compound provides insights into the presence of chromophores and the nature of electronic transitions, such as π→π* and n→π* transitions.
For copper complexes of this compound, a band associated with metal-to-ligand charge transfer (MLCT) is typically observed. researchgate.net The specific wavelengths of absorption maxima (λmax) can be influenced by the solvent and the presence of other functional groups or metal ions. For example, the UV-Vis spectrum of a Schiff base derived from 5-chloro-2-aminobenzoic acid (a related compound) shows characteristic peaks for the azomethine and aromatic groups. ijmcmed.org In a study of lanthanide complexes with 2-chloro-5-nitrobenzoic acid, the electronic spectra were used to characterize the compounds. scispace.com
Table 2: UV-Vis Spectroscopy Data for Related Compounds
| Compound/Complex | Solvent | Key Absorption Bands (λmax) | Transition Type | Source(s) |
| 2-(5-Nitrofuran-2-amido)benzoic acid | - | ~350 nm (nitrofuran), ~250 nm (benzoic acid) | π→π* | |
| Copper complexes | - | ~309 nm | Metal-to-Ligand Charge Transfer (MLCT) | researchgate.net |
X-ray Crystallography and Single Crystal Diffraction Analysis
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information about molecular conformation, coordination geometry in metal complexes, and the structure of solvates.
Determination of Solid-State Molecular Conformations
Single-crystal X-ray diffraction analysis reveals the solid-state molecular conformation of this compound and its derivatives. In a cocrystal of 2-chloro-5-nitrobenzoic acid with nicotinamide, the two molecules are held together by hydrogen bonds. iucr.org The analysis of a 1:1 cocrystal of 4-chloro-2-nitrobenzoic acid and 4-hydroxyquinoline (B1666331) showed a disordered structure involving both a co-crystal and a salt form. nih.gov
The planarity of the aromatic ring and the orientation of the substituent groups, such as the carboxylic acid and nitro groups, are key features determined by these studies. For instance, in a copper(II) complex of 5-chloro-2-nitrobenzoate, the dihedral angles between the nitro groups and the benzene rings were determined to be 12.0(3)° and 65.1(3)°. iucr.org
Elucidation of Coordination Geometry in Metal Complexes
X-ray crystallography is instrumental in elucidating the coordination geometry of metal complexes involving the 5-chloro-2-nitrobenzoate ligand. In a polymeric copper(II) complex, each Cu(II) ion exhibits a distorted square-pyramidal coordination geometry. iucr.org This geometry is formed by five oxygen atoms from the carboxylate groups of five different 5-chloro-2-nitrobenzoate ligands. iucr.org The copper ions are bridged by the carboxylate groups, forming a linear polymeric chain. iucr.org
Similarly, in lanthanide complexes with 2-chloro-5-nitrobenzoic acid, X-ray powder diffraction suggests they are polycrystalline compounds with low symmetry and large unit cells. scispace.com The analysis of a zinc complex of 2-chloro-5-nitrobenzoic acid also revealed details about the coordination environment of the zinc atoms. oup.com
Table 3: Coordination Geometry in Metal Complexes of Chloro-nitrobenzoic Acids
| Metal Complex | Coordination Geometry | Key Features | Source(s) |
| catena-Poly[[bis(5-chloro-2-nitrobenzoato)copper(II)]-bis(µ-5-chloro-2-nitrobenzoato)] | Distorted square-pyramidal | CuO5 coordination formed by five oxygen atoms from five ligands. | iucr.org |
| Zinc complex of 2-chloro-5-nitrobenzoic acid | - | - | oup.com |
| Lanthanide complexes of 2-chloro-5-nitrobenzoic acid | Polycrystalline, low symmetry | Isostructural in groups (La, Ce, Nd and Pr, Sm, Eu). | scispace.com |
Analysis of Solvate Structures (e.g., DMSO solvate)
The formation of solvates, where solvent molecules are incorporated into the crystal lattice, can be identified and characterized using single-crystal X-ray diffraction. A study on the DMSO solvate of 2-chloro-5-nitrobenzoic acid (an impurity of Mesalazine) revealed that the DMSO molecules are held in the crystal lattice through various hydrogen bonds, including O–H⋯S, O–H⋯O, and C–H⋯O interactions. researchgate.net The formation of these solvates can be a strategic way to selectively crystallize and remove impurities. researchgate.net The crystal structure of a DMSO solvate of a related compound, 2-chloro-4-nitrobenzoic acid, has also been reported. crystallography.net
Computational Chemistry and Molecular Modeling of 5 Chloro 2 Nitrobenzoic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of 5-Chloro-2-nitrobenzoic acid at the atomic level. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and energy.
Density Functional Theory (DFT) has become a popular and powerful method for investigating the electronic properties of molecular systems. scholarsresearchlibrary.com This approach is based on the principle that the energy of a multi-electron system can be expressed as a functional of the total electron density. isroset.org DFT methods, such as the B3LYP functional which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, are frequently used to perform geometry optimization and calculate electronic properties for nitro-aromatic compounds. scholarsresearchlibrary.comscirp.org
For molecules like this compound and its isomers, DFT calculations are employed to determine the most stable conformation by optimizing all geometrical variables without constraints. scholarsresearchlibrary.com Studies on related compounds like 2-chloro-4-nitrobenzoic acid have utilized the B3LYP method with basis sets such as 6-311G and cc-pVDZ to investigate the optimized molecular geometry. ijcrr.comijcrr.com The Perdew–Burke–Ernzerhof (PBE) exchange-correlation density functional is another method used for geometry optimization of substituted nitrobenzoic acids. chemrxiv.org These calculations provide crucial data on bond lengths, bond angles, and dihedral angles, which often show excellent agreement with experimental results from X-ray diffraction. tandfonline.com
| Parameter | Typical Calculated Value (DFT/B3LYP) |
|---|---|
| C-Cl Bond Length | ~1.74 Å |
| C-N (Nitro) Bond Length | ~1.48 Å |
| C=O (Carboxyl) Bond Length | ~1.21 Å |
| C-O (Carboxyl) Bond Length | ~1.35 Å |
| O-H (Carboxyl) Bond Length | ~0.97 Å |
| O-N-O Bond Angle | ~124° |
| C-C-N Bond Angle | ~119° |
The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry approach that approximates the many-electron wavefunction as a single Slater determinant. isroset.org While DFT methods have become more prevalent due to their balance of accuracy and computational cost, HF is still a valuable tool, often used in conjunction with other methods. scholarsresearchlibrary.com For substituted benzoic acids, HF calculations have been used to compute optimized geometries and analyze electronic properties. derpharmachemica.comcore.ac.uk For instance, studies on 5-Amino-2-nitrobenzoic acid have employed HF, alongside DFT and Møller–Plesset perturbation theory (MP2), to calculate the optimized geometry on the potential energy surface. derpharmachemica.com Although HF typically provides a good first approximation of molecular properties, it does not account for electron correlation as comprehensively as post-HF methods or DFT, which can be significant for molecules with complex electronic structures like those containing nitro groups. scholarsresearchlibrary.com
Electronic Property Analysis
The analysis of electronic properties derived from quantum chemical calculations reveals key aspects of a molecule's chemical reactivity, stability, and intermolecular interaction sites.
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in quantum chemistry for understanding chemical reactivity. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. tandfonline.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and intramolecular charge transfer capabilities. tandfonline.comresearchgate.net A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates the molecule is more prone to chemical reactions. tandfonline.com
For this compound, the HOMO is expected to be located primarily on the benzene (B151609) ring and the carboxyl group, while the LUMO is likely concentrated around the electron-withdrawing nitro group. This distribution facilitates intramolecular charge transfer from the ring towards the nitro group. tandfonline.com Computational studies on similar aromatic carboxylic acids have determined HOMO-LUMO gaps to be in the range of 8.88 to 9.60 eV, providing insight into their electronic transitions and reactivity. scispace.com
| Parameter | Typical Calculated Value (eV) | Significance |
|---|---|---|
| E(HOMO) | ~ -7.0 to -6.5 | Electron-donating ability (related to Ionization Potential) |
| E(LUMO) | ~ -3.5 to -3.0 | Electron-accepting ability (related to Electron Affinity) |
| ΔE (HOMO-LUMO Gap) | ~ 3.5 to 4.0 | Chemical Reactivity and Kinetic Stability |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. scirp.orguni-muenchen.de The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing varying potential values. uni-muenchen.de Typically, red-colored regions indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack. uni-muenchen.deresearchgate.net Blue-colored regions signify positive electrostatic potential, indicating electron-deficient areas that are attractive to nucleophiles. uni-muenchen.de
In the case of this compound, the MEP map would be expected to show the most negative potential (red/yellow) concentrated around the oxygen atoms of the nitro and carboxyl groups, as these are the most electronegative sites. tandfonline.comresearchgate.net These regions represent the most probable sites for protonation and interactions with electrophiles. Conversely, regions of positive potential (blue) would likely be found around the hydrogen atom of the carboxylic acid, indicating its acidic nature. uni-muenchen.de
Natural Bond Orbital (NBO) analysis provides a detailed picture of charge delocalization and intramolecular interactions within a molecule. ijcrr.com It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) Lewis-type structures. uni-muenchen.de This analysis is particularly useful for quantifying hyperconjugative interactions, which involve charge transfer from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis NBO. ijcrr.comuni-muenchen.de The energetic significance of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy, E(2). ijcrr.com
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(2) O (Nitro) | π(N-O) | ~20-45 | Intramolecular Hyperconjugation |
| LP(3) Cl | π(C-C) (Ring) | ~10-12 | Intramolecular Hyperconjugation |
| LP(2) O (Carbonyl) | π*(C-C) (Ring) | ~25-30 | Resonance/Conjugation |
Mulliken Charge Analysis
Mulliken charge analysis is a computational method used to estimate the partial atomic charges in a molecule, providing insight into the electron distribution and the electrostatic potential. This analysis is typically performed using quantum chemical calculations, such as Density Functional Theory (DFT).
Detailed research findings from computational studies on related nitrobenzoic acid derivatives indicate that the presence of electron-withdrawing groups, namely the nitro (-NO2) and chloro (-Cl) groups, significantly influences the charge distribution across the this compound molecule. The nitrogen atom of the nitro group and the carbon atoms attached to the electronegative chlorine and oxygen atoms are expected to carry partial positive charges, while the oxygen and chlorine atoms themselves will bear partial negative charges.
For instance, in a similar compound, 2-chloro-5-nitrobenzoic acid, DFT calculations have been employed to determine its thermodynamic properties and Mulliken charges. core.ac.uk Studies on other substituted benzoic acids have shown that the distribution of Mulliken charges can explain the reactivity of different sites in the molecule. preprints.org For example, the analysis of Mulliken charges on nitrobenzene (B124822) has been used to understand its meta-directing behavior in electrophilic substitution reactions. preprints.org While specific Mulliken charge values for every atom in this compound are contingent on the basis set and computational method used, the general trend of charge distribution can be reliably predicted.
Table 1: Predicted Mulliken Charge Distribution Trends in this compound
| Atom/Group | Predicted Partial Charge | Rationale |
| Carboxyl Group (-COOH) | Oxygen atoms negative, Carbon and Hydrogen positive | High electronegativity of oxygen atoms. |
| Nitro Group (-NO2) | Oxygen atoms negative, Nitrogen atom positive | Strong electron-withdrawing nature of the nitro group. |
| Chlorine Atom (-Cl) | Negative | High electronegativity. |
| Benzene Ring Carbons | Varied, generally less negative or positive | Influenced by the attached electron-withdrawing groups. |
It is important to note that while Mulliken charge analysis is a valuable tool, the calculated charges are not directly observable physical quantities and can vary with the computational model. Nevertheless, they provide a crucial qualitative understanding of the molecule's electronic landscape.
Molecular Modeling for Biological Interactions
Molecular modeling encompasses a range of computational techniques used to simulate and predict how a molecule might interact with biological macromolecules, such as proteins and nucleic acids. These methods are pivotal in drug discovery and development.
Molecular Docking Studies for Ligand-Target Protein Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to predict the binding affinity and mode of action of potential drug candidates with their protein targets.
This compound serves as a precursor in the synthesis of various heterocyclic compounds, including quinazolinones, which have demonstrated potential as anticancer agents. chemicalbook.com Molecular docking studies on benzoic acid-substituted quinazolinone derivatives have been performed to investigate their anticancer activity against cell lines such as the MCF-7 breast cancer cell line. derpharmachemica.com These studies help in understanding the structure-activity relationship by visualizing the interactions between the ligand and the active site of the target protein. derpharmachemica.com
For example, derivatives of similar chloro-nitrobenzoic acids have been investigated for their inhibitory effects on various enzymes. Docking studies of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives against α-glucosidase and α-amylase have revealed key hydrogen bonding and hydrophobic interactions within the enzyme's active site, explaining their potential antidiabetic activity. researchgate.net Similarly, molecular docking has been employed to predict the co-crystal formation energetics of 4-chloro-2-nitrobenzoic acid with potential co-formers.
These studies underscore the utility of molecular docking in rationalizing the biological activity of compounds derived from this compound and in guiding the design of more potent and selective inhibitors.
Molecular Dynamics Simulations for Complex Stability and Binding
Molecular dynamics (MD) simulations are computational methods that model the physical movement of atoms and molecules over time. In the context of drug design, MD simulations are used to assess the stability of a ligand-protein complex obtained from molecular docking and to provide a more dynamic picture of the binding interactions.
For derivatives of nitrobenzoic acids, MD simulations have been crucial in validating the results of molecular docking studies. For instance, MD simulations were performed on the complex of the most active 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivative with its target enzymes, α-glucosidase and α-amylase. The analysis of the root-mean-square deviation (RMSD) of the ligand-protein complex during the simulation suggested the stability of the compound within the binding site. researchgate.nettandfonline.com
In another study, MD simulations of 4-(2-(2-(2-chloroacetamido)phenoxy)acetamido)-3-nitrobenzoic acid docked with the E. coli ParE enzyme were conducted for 100 nanoseconds. benthamdirect.comresearchgate.net The results demonstrated minimal fluctuations and confirmed the conformational stability of the protein-ligand complex, indicating that the inhibitory action was stable over time. benthamdirect.comresearchgate.net These simulations can reveal the importance of specific interactions, such as hydrophobic and ionic interactions, as well as the role of water bridges in stabilizing the complex. benthamdirect.com
Predictive Modeling for Solid-State Properties
Computational methods are increasingly being used to predict the solid-state properties of organic molecules, such as crystal structure and polymorphism. This is of significant interest in the pharmaceutical industry as the solid form of an active pharmaceutical ingredient can affect its stability, solubility, and bioavailability.
Research has been conducted on the computational prediction and experimental confirmation of solid solution formation in binary systems of various nitrobenzoic acid derivatives, using 5-substituted 2-nitrobenzoic acid (52NBA) as a model compound. researchgate.netsciforum.net These studies employ quantum chemical calculations to determine lattice and intermolecular interaction energies, which can help in predicting the likelihood of solid solution formation. researchgate.net The computational predictions are then often validated by experimental techniques such as powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC). researchgate.net
Computational studies have also been used to predict solid solution formation between different binary systems of nitrobenzoic acid derivatives, and it was concluded that such studies can be a valuable tool for this purpose. lu.lv Furthermore, predictive models have been used to estimate properties like the solid-state vapor pressure of this compound, with the results being compared to experimental values.
The ability to computationally predict the crystal structure and solid-state behavior of this compound and its derivatives is a powerful tool in materials science and pharmaceutical development, enabling the rational design of crystalline forms with desired properties. chemrxiv.orgchemrxiv.org
Supramolecular Assemblies and Crystal Engineering of 5 Chloro 2 Nitrobenzoic Acid Derivatives
Investigation of Hydrogen Bonding Networks and Intermolecular Interactions
The crystal packing of 5-chloro-2-nitrobenzoic acid derivatives is dictated by a complex interplay of directional hydrogen bonds and other non-covalent forces. These interactions are fundamental to the formation of stable and predictable supramolecular architectures.
O-H⋯N, N-H⋯O, C-H⋯O Interactions
Hydrogen bonding plays a pivotal role in the assembly of co-crystals involving this compound. In co-crystals with organic bases such as quinoline (B57606) and nicotinamide, strong O-H⋯N hydrogen bonds are typically formed between the carboxylic acid group of this compound and the nitrogen atom of the base. iucr.orgresearchgate.netiucr.org For instance, in the co-crystal of this compound with 5-nitroquinoline, the acid and base molecules are held together by an O—H⋯N hydrogen bond. researchgate.net
The table below summarizes key hydrogen bonding interactions in some this compound derivatives.
| Compound/Co-crystal | Interaction Type | Donor-Acceptor Distance (Å) | Structural Role | Reference |
| 4-methylquinolinium 5-chloro-2-nitrobenzoate | O⋯N | 2.5252 (11) | Links acid and base molecules | iucr.org |
| This compound–5-nitroquinoline | O—H⋯N | - | Holds acid and base molecules together | researchgate.net |
| 2-chloro-5-nitrobenzoic acid–nicotinamide | O—H⋯N, N—H⋯O, C—H⋯O | - | Forms hydrogen-bonded assembly | iucr.org |
| (5-Chloro-2-nitrobenzoato)bis(3-methyl-2-pyridylamine)silver(I) | N–H···O | - | Forms chains along the a-axis | tandfonline.com |
Formation of Loop/Ring Motifs
The interplay of various hydrogen bonds, such as O–H⋯S, O–H⋯O, and C–H⋯O, can lead to the formation of distinct loop or ring motifs within the crystal structure. researchgate.netresearchgate.net These motifs are supramolecular synthons that can stabilize the crystal entity. While specific examples for this compound are not detailed in the provided search results, the formation of such motifs is a common feature in the crystal engineering of related compounds. For instance, in a solvate of a related compound, 2-chloro-5-nitrobenzoic acid, with DMSO, the formation of O–H⋯S, O–H⋯O, and C–H⋯O connections leads to loop/ring motifs that stabilize the crystal structure. researchgate.net
Co-crystal Formation and Characterization
Co-crystallization has emerged as a prominent strategy in crystal engineering to modify and enhance the physicochemical properties of solid-state materials without altering the chemical identity of the active molecule. nih.gov
Co-crystallization with Organic Bases (e.g., quinoline, nicotinamide)
This compound readily forms co-crystals with various organic bases. Research has demonstrated the successful co-crystallization of related chloronitrobenzoic acids with quinoline and its derivatives. iucr.orgnih.govnih.gov For example, a study on the co-crystallization of 4-methylquinoline (B147181) with several chloro- and nitro-substituted benzoic acids, including 5-chloro-2-nitrobenzoate, revealed the formation of 1:1 hydrogen-bonded compounds. iucr.org Similarly, nicotinamide, a common co-former in pharmaceutical sciences, has been co-crystallized with 2-chloro-5-nitrobenzoic acid, resulting in a 1:1 co-crystal where the components are linked by O—H⋯N, N—H⋯O, and C—H⋯O hydrogen bonds. iucr.org The formation of these co-crystals is often achieved through solvent evaporation techniques. iucr.org
Co-crystal Engineering for Enhanced Properties (e.g., dissolution rate)
A primary motivation for co-crystal engineering is the enhancement of pharmaceutical properties, such as solubility and dissolution rate, particularly for poorly water-soluble drugs (BCS Class II and IV). nih.gov By pairing an active pharmaceutical ingredient with a highly soluble co-former, the resulting co-crystal can exhibit significantly improved dissolution characteristics. nih.govsemanticscholar.org While specific data on the dissolution enhancement of this compound co-crystals is not available in the provided results, the principle is well-established for related compounds. For instance, co-crystals of fluconazole (B54011) with 2-chloro-5-nitrobenzoic acid have been studied to improve its limited solubility. researchgate.netnih.gov The formation of co-crystals introduces new intermolecular interactions and crystal packing, which can lead to a more favorable dissolution profile compared to the pure drug. semanticscholar.org This strategy holds significant promise for improving the bioavailability of poorly soluble active pharmaceutical ingredients. rjptonline.org
The table below provides examples of co-crystals formed with related chloronitrobenzoic acids and the observed impact on their properties.
| API | Co-former | Stoichiometric Ratio | Preparation Method | Impact on Properties | Reference(s) |
| Fluconazole | 2-Chloro-5-nitrobenzoic acid | - | - | Studied for improved solubility and interaction analysis | researchgate.netnih.gov |
| Acetylsalicylic Acid | Valine | 1:1 | Solvent Evaporation | 1.7-fold increase in dissolution rate | semanticscholar.org |
| 2-Chloro-4-nitrobenzoic acid | Nicotinamide | - | - | - | rjptonline.org |
Solid Solution Formation in Substituted Nitrobenzoic Acid Systems
The formation of solid solutions, where one compound can replace another within a crystal lattice, has been a subject of both experimental and computational investigation in systems involving substituted nitrobenzoic acids. figshare.comchemrxiv.org These studies aim to understand the factors that govern the miscibility of different molecules in the solid state, which is crucial for the rational design of crystalline materials with tailored properties.
Research on binary systems of substituted nitrobenzoic acids, including isomers with methyl, hydroxyl, and chlorine substituents, has revealed that the likelihood of solid solution formation is significantly influenced by both the nature of the exchanged functional groups and their positions on the molecular structure. chemrxiv.orgacs.org This indicates that the intermolecular interactions within the crystal structure play a critical role in determining the solubility limit of one component in the crystal lattice of another. acs.org
Experimental approaches to studying solid solution formation often involve the crystallization of binary mixtures from a solvent, such as ethanol, in varying proportions. lu.lv The resulting solid phases are then characterized using techniques like Powder X-ray Diffraction (PXRD) to identify the crystalline phases present and Differential Scanning Calorimetry (DSC) to construct phase diagrams. chemrxiv.orglu.lv These methods allow for the determination of the solubility limits, which can range from less than 5% to as high as 50% for some systems. chemrxiv.org
Interestingly, computational studies that calculate the change in intermolecular interaction energy upon substitution have not always shown a strong correlation with the experimentally observed solubilities. chemrxiv.org This suggests that predicting solid solution formation based solely on energetic calculations of a substituted molecule with its immediate neighbors or even a larger cluster of molecules (e.g., within a 15 Å radius) is not always sufficient to rationalize the experimental outcomes. chemrxiv.org
Table 1: Investigated Substituted Nitrobenzoic Acid Systems for Solid Solution Formation This table is generated based on the context of the provided research findings and does not represent a direct reproduction from a single source.
| Base Isomer Scaffold | Substituent 1 | Substituent 2 | Observation |
| 2-substituted-4-nitrobenzoic acid | -Cl | -CH3 | Solid solution formation observed. chemrxiv.orgscientific.net |
| 2-substituted-4-nitrobenzoic acid | -Cl | -OH | Solid solution formation observed. chemrxiv.orgscientific.net |
| 2-substituted-5-nitrobenzoic acid | -Cl | -CH3 | Solid solution formation observed. chemrxiv.org |
| 4-substituted-3-nitrobenzoic acid | -Cl | -OH | Calculated to be efficient, but experimental results varied. chemrxiv.org |
| 5-substituted-2-nitrobenzoic acid | -Cl | -CH3 | Solid solution formation observed. chemrxiv.org |
Crystal Packing and Architectures
The crystal packing and supramolecular architecture of this compound and its derivatives are predominantly governed by a variety of non-covalent interactions, with hydrogen bonding playing a central role. mdpi.com These interactions dictate how the molecules arrange themselves in the solid state, leading to the formation of diverse and often complex structures.
In the case of co-crystals, where this compound is combined with another molecule (a coformer), hydrogen bonds are the primary driving force for assembly. For instance, in a 1:1 cocrystal with nicotinamide, strong O—H⋯N hydrogen bonds form between the carboxylic acid of this compound and the pyridine (B92270) nitrogen of nicotinamide. iucr.org Additional N—H⋯O and C—H⋯O interactions, as well as π–π stacking, further stabilize the crystal structure. iucr.org Similarly, when co-crystallized with quinoline derivatives, short O—H⋯N or N—H⋯O hydrogen bonds are observed, linking the acid and base molecules. nih.gov These hydrogen-bonded units can then self-assemble into higher-order structures like tapes or ribbons. nih.govresearchgate.net
The formation of metal complexes with 5-chloro-2-nitrobenzoate also showcases intricate crystal packing. In a silver(I) complex with 3-methyl-2-aminopyridine, the individual complex molecules are linked into chains along the a-axis through intermolecular N–H···O hydrogen bonds. tandfonline.com In another dinuclear silver(I) complex with 2-piperidin-1-ylethylamine, the molecules are also connected into chains via N–H···O hydrogen bonds. tandfonline.com
The presence of both a chloro and a nitro group on the benzoic acid ring influences the electronic properties and the potential for other non-covalent interactions, such as halogen bonding. acs.org The planar nature of the aromatic ring facilitates π–π stacking interactions, which are a common feature in the crystal structures of nitrobenzoic acid derivatives, with typical centroid-to-centroid distances observed between aromatic rings.
The versatility of this compound in forming different supramolecular assemblies is also evident in its ability to form solvates. For example, a solvate with dimethyl sulfoxide (B87167) (DMSO) is stabilized by O–H⋯S, O–H⋯O, and C–H⋯O hydrogen bonds, which create loop or ring motifs within the crystal structure. researchgate.net
Table 2: Summary of Key Intermolecular Interactions and Resulting Architectures in this compound Derivatives This table is generated based on the context of the provided research findings and does not represent a direct reproduction from a single source.
| Derivative/System | Interacting Molecule(s) | Primary Intermolecular Interactions | Resulting Supramolecular Architecture |
| Cocrystal | Nicotinamide | O—H⋯N, N—H⋯O, C—H⋯O, π–π stacking iucr.org | Molecular assembly stabilized by multiple interactions. iucr.org |
| Cocrystal | Quinoline derivatives | O—H⋯N or N—H⋯O hydrogen bonds nih.gov | Tape or ribbon structures. nih.govresearchgate.net |
| Silver(I) Complex | 3-methyl-2-aminopyridine | N–H···O hydrogen bonds tandfonline.com | Chains running along the a-axis. tandfonline.com |
| Silver(I) Complex | 2-piperidin-1-ylethylamine | N–H···O hydrogen bonds tandfonline.com | Chains running along the a-axis. tandfonline.com |
| Solvate | Dimethyl sulfoxide (DMSO) | O–H⋯S, O–H⋯O, C–H⋯O hydrogen bonds researchgate.net | Loop/ring motifs. researchgate.net |
Environmental Fate and Biotransformation Studies of Chloronitrobenzoic Acids
Environmental Persistence and Potential Accumulation
The environmental persistence of 5-Chloro-2-nitrobenzoic acid is considered to be unlikely. thermofisher.com The compound's high water solubility suggests it will likely be mobile in soil and may spread in water systems. thermofisher.com
The potential for bioaccumulation is also regarded as low. thermofisher.com This assessment is supported by its octanol-water partition coefficient (log P), which is a key indicator of a substance's tendency to accumulate in the fatty tissue of living organisms. A log Pow value of 2.13 has been reported for this compound. thermofisher.com Generally, values below 3 suggest a low potential for bioaccumulation. Safety data for the compound indicates that while no specific bioaccumulation data is available, it is not expected to bioaccumulate. sigmaaldrich.cn
| Property | Value/Remark | Source |
|---|---|---|
| Persistence | Unlikely | thermofisher.com |
| Bioaccumulative Potential | Unlikely | thermofisher.comsigmaaldrich.cn |
| log Pow (Octanol-Water Partition Coefficient) | 2.13 | thermofisher.com |
| Mobility in Soil | Highly mobile due to water solubility | thermofisher.com |
Microbial Degradation Pathways and Mechanisms
General mechanisms for the biodegradation of halogenated aromatic compounds by microorganisms have been identified, which could theoretically be involved. However, their specific relevance to this compound has not been experimentally confirmed.
Reductive dehalogenation, the removal of a halogen substituent with the addition of hydrogen, is a common mechanism in the anaerobic degradation of chlorinated aromatic compounds. wur.nl This process can be the initial step in the breakdown of these molecules, making them less toxic and more amenable to further degradation. researchgate.net However, specific studies demonstrating this pathway for this compound by microbial action are currently lacking.
Oxidative denitration involves the removal of a nitro group from an aromatic ring, which is replaced by a hydroxyl group. This reaction is often catalyzed by mono- or dioxygenase enzymes. Studies on other nitroaromatic compounds, such as 2-chloro-4-nitrobenzoic acid, have shown this to be a key step in their degradation. nih.govasm.orgresearchgate.net For 5-nitrouracil (B18501) and 5-nitro-2-furoic acid, oxidative denitration has been observed to be initiated by hydroxyl radicals. rsc.org There is no specific research confirming this pathway for this compound.
Following initial transformations that remove substituents and hydroxylate the aromatic ring (often forming catechols), microorganisms cleave the benzene (B151609) ring to enter central metabolic pathways. nih.gov The most common mechanisms are ortho (or intradiol) cleavage and meta (or extradiol) cleavage, catalyzed by different types of dioxygenase enzymes. nih.gov For related compounds like 2-chloro-4-nitrobenzoic acid, degradation proceeds through catechol, which then undergoes ortho ring cleavage to form cis,cis-muconic acid. nih.govnih.gov The specific ring cleavage mechanism for any potential catechol intermediates of this compound has not been studied.
There is a significant body of research identifying specific bacterial strains and co-cultures capable of degrading various chloronitrobenzoic acid isomers. For instance, Acinetobacter sp. strain RKJ12 has been shown to degrade 2-chloro-4-nitrobenzoic acid. nih.govresearchgate.net Co-cultures of Pseudomonas putida and a Rhodococcus sp. have been used to mineralize 3- and 4-chloronitrobenzenes. nih.gov However, no specific bacterial strains or consortia have been reported in the scientific literature for the biodegradation of this compound.
Formation of Transformation Products and By-products in Environmental Processes
As there are no published studies detailing the microbial or environmental degradation pathways of this compound, its specific transformation products and by-products remain uncharacterized. Research on a structurally related but different compound, 5-chloro-2-hydroxybenzoic acid, by the fungus Aspergillus flavus resulted in the formation of 4-chlorobenzene-1,2-diol through oxidative decarboxylation. conicet.gov.ar However, it is crucial to note that these findings are not directly applicable to the environmental fate of this compound.
Mutagenic By-product Formation during Chlorination of Precursors
The chlorination of certain aromatic compounds present in raw water sources can lead to the formation of mutagenic disinfection byproducts. Research has identified precursors that, upon chlorination, can generate compounds with significant mutagenic potential. One such area of study involves the hydrolysates of pesticides, which can enter water supplies and react with chlorine during water treatment processes.
A notable example is the formation of chloro-5-hydroxy-2-nitrobenzoic acid from the chlorination of 3-methyl-4-nitrophenol (B363926) (3M4NP). semanticscholar.orgnii.ac.jpresearchgate.net 3M4NP is a known hydrolysate of the organophosphorus insecticide fenitrothion (B1672510). semanticscholar.orgnii.ac.jpresearchgate.net While fenitrothion itself is not mutagenic, its degradation product, 3M4NP, can be transformed into mutagenic compounds during chlorination. semanticscholar.orgresearchgate.net
Studies using high-resolution liquid chromatography/mass spectrometry (LC/MS) on chlorinated samples of 3M4NP identified the formation of a compound with the molecular formula C7H4O5NCl. semanticscholar.orgnii.ac.jpresearchgate.net Further analysis using tandem mass spectrometry (MS2) experiments helped in the structural elucidation of this byproduct as chloro-5-hydroxy-2-nitrobenzoic acid. semanticscholar.orgnii.ac.jpresearchgate.net The precursor to this mutagenic compound is considered to be 5-hydroxy-2-nitrobenzoic acid. semanticscholar.orgnii.ac.jp
The mutagenic activity of these byproducts is often evaluated using the Ames test, which measures the rate of reverse mutations in a bacterial strain. The mutagen formation potential (MFP) is a key metric derived from this test. For perspective, the potent and well-studied mutagen found in chlorinated water, 3-chloro-4-(dichloromethyl)-5-hydroxy-2-(5H)-furanone (MX), has a reported mutagenic activity of 5,600–8,200 net revertant colonies per micromole (net rev./µmol). semanticscholar.orgresearchgate.net In comparison, the precursor 5-hydroxy-2-nitrobenzoic acid was found to have a significant mutagen formation potential of 3,400 net rev./µmol, indicating that its chlorinated byproduct, chloro-5-hydroxy-2-nitrobenzoic acid, is a notable mutagen. semanticscholar.orgnii.ac.jpresearchgate.net
Table 1: Mutagenic Byproduct Formation from Precursor Chlorination
| Precursor Compound | Chlorination Byproduct | Mutagen Formation Potential (MFP) of Precursor (net rev./µmol) |
|---|---|---|
| 3-Methyl-4-nitrophenol | Chloro-5-hydroxy-2-nitrobenzoic acid | Not directly tested |
Strategies for Environmental Remediation and Detoxification
The remediation and detoxification of environments contaminated with halogenated aromatic compounds, such as chloronitrobenzoic acids, are critical due to their persistence and potential toxicity. Various strategies are being explored to degrade these recalcitrant compounds into less harmful substances.
Reductive Dehalogenation: This method has proven effective for the degradation of halogenated aromatic compounds. wasteforum.cz It involves the removal of halogen atoms from the aromatic ring. One promising approach uses a commercial Raney Al-Ni alloy. wasteforum.cz This process, known as hydrodechlorination (HDC), converts the halogenated compounds into biodegradable products at ambient temperature and pressure. wasteforum.cz The Al-Ni alloy acts as a catalyst, facilitating the reductive dehalogenation. wasteforum.cz This method has shown high efficiency for the removal of chlorinated benzenes from real wastewater samples. wasteforum.cz
Advanced Oxidation Processes (AOPs): AOPs are another set of powerful techniques for the degradation of persistent organic pollutants. The Fenton's reagent, a solution of hydrogen peroxide and an iron catalyst, is a widely described method for the dehalogenation of compounds like chlorobenzoic acids and chlorophenols, particularly at an acidic pH. google.com The process can be enhanced by simultaneous irradiation with ultraviolet (UV) light. google.com These processes can lead to the opening of the aromatic ring, forming dicarboxylic acids, and can ultimately result in complete mineralization to carbon dioxide and water. google.com
Bioremediation: This strategy utilizes microorganisms to break down environmental pollutants. Studies have shown that indigenous bacterial strains can effectively degrade chlorobenzoic acids. For instance, a strain of Pseudomonas putida isolated from a polluted river was found to be capable of using 3-chlorobenzoic acid as its sole source of carbon. ebi.ac.uknih.gov In a controlled environment, this strain demonstrated a high removal efficiency of the compound. ebi.ac.uknih.gov Importantly, toxicity tests conducted at the end of the biodegradation process showed that the resulting products were non-toxic, indicating successful detoxification. nih.gov
Q & A
Q. What are the key physical properties of 5-chloro-2-nitrobenzoic acid, and how are they experimentally determined?
The compound is a crystalline solid with a melting point reported as 136–139°C (lit.) or 166–168°C . This discrepancy may arise from differences in purity or measurement techniques. To resolve this, researchers should employ differential scanning calorimetry (DSC) for precise thermal analysis and cross-validate with HPLC for purity assessment . Solubility data indicate limited solubility in cold water but better solubility in ethanol, benzene, or hot water . For accurate determination, use standardized protocols (e.g., saturation shake-flask method) under controlled temperatures.
Q. What synthetic routes are commonly used to prepare this compound?
Two primary methods are documented:
- Nitration of 2-chlorobenzoic acid : Direct nitration under controlled conditions, often yielding a mixture requiring chromatographic purification .
- Microwave-assisted amination : A regioselective reaction between 5-nitro-2-chlorobenzoic acid and amines, offering faster kinetics and higher selectivity .
Comparative advantages:
Q. How is infrared (IR) spectroscopy applied to characterize this compound and its metal complexes?
Key IR bands for the free acid include:
- COOH stretch : 1716 cm⁻¹ (disappears upon deprotonation in metal complexes).
- NO₂ asymmetric/symmetric vibrations : 1520 cm⁻¹ and 1344 cm⁻¹, confirming nitro group integrity .
For metal complexes (e.g., Co(II), Ni(II), Cu(II)), shifts in carboxylate vibrations (e.g., 1608–1420 cm⁻¹) indicate bidentate coordination . Researchers should compare spectra of the ligand and complexes to confirm bonding modes.
Advanced Research Questions
Q. How do thermal analysis techniques elucidate the stability of this compound metal complexes?
Thermogravimetric analysis (TGA) of Co(II), Ni(II), and Cu(II) complexes reveals distinct dehydration steps:
- Co(II) and Cu(II) : Single-step water loss at 363–523 K.
- Ni(II) : Two-step dehydration (323–378 K and 378–523 K) .
DSC curves (e.g., isothermal decomposition studies) further identify exothermic decomposition pathways . Researchers should correlate mass loss with structural changes using complementary techniques like powder XRD or magnetic susceptibility measurements.
Q. What methodologies address discrepancies in reported physical properties, such as melting points?
Conflicting melting points (136–139°C vs. 166–168°C) may stem from:
- Polymorphism : Perform X-ray crystallography to identify crystalline forms .
- Purity : Use HPLC or elemental analysis to assess impurities .
Standardized calibration of equipment (e.g., DSC with indium standards) and reporting detailed experimental conditions (heating rate, sample preparation) are critical for reproducibility.
Q. How is this compound utilized in synthesizing bioactive quinazoline derivatives?
The compound serves as a precursor for antitumor agents like 2-aryl-4-trifluoromethylquinazolines. A typical workflow involves:
Hydrolysis : Convert nitro groups to amines under acidic/basic conditions.
Reduction : Catalytic hydrogenation or chemical reductants (e.g., SnCl₂).
Cyclization : Trifluoromethyl addition via nucleophilic substitution .
Key challenges include optimizing reaction selectivity and minimizing side products. Researchers should monitor intermediates using LC-MS and validate final products via NMR and cytotoxicity assays.
Q. What magnetic properties are observed in transition metal complexes of this compound?
Magnetic moments (μeff) for Co(II), Ni(II), and Cu(II) complexes follow the Curie-Weiss law:
- Co(II) : μeff = 4.53–4.55 μB (high-spin octahedral geometry).
- Ni(II) : μeff = 2.34–2.97 μB (distorted octahedral or square-planar).
- Cu(II) : μeff = 1.80–1.90 μB (d⁹ configuration with possible Jahn-Teller distortion) .
Researchers should correlate magnetic data with electronic spectra (UV-Vis) and crystal field theory to confirm coordination environments.
Methodological Recommendations
- Synthetic Optimization : Screen solvents (e.g., DMF vs. benzene) and catalysts to improve yields in nitration/amination reactions .
- Data Validation : Cross-reference melting points and spectral data with multiple sources (e.g., NIST Chemistry WebBook ).
- Advanced Characterization : Pair thermal analysis with magnetic susceptibility measurements and single-crystal XRD (using SHELXL ) for comprehensive structural insights.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
